molecular formula C25H20ClFN6O3 B2756379 3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 922010-30-8

3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2756379
CAS RN: 922010-30-8
M. Wt: 506.92
InChI Key: YNSIEEDBXPDXKO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20ClFN6O3 and its molecular weight is 506.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds within this chemical family have been synthesized for evaluation of their biological activities. For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives and screened them for cytotoxic and 5-lipoxygenase inhibition activities, revealing potential anticancer properties (Rahmouni et al., 2016). Similarly, Hafez et al. (2016) developed novel pyrazole derivatives evaluated for their antimicrobial and anticancer activities, highlighting the versatility of this scaffold in drug discovery (Hafez et al., 2016).

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine core has been extensively explored for its anticancer potential. For instance, Hassan et al. (2015) investigated the cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines, showing significant cytotoxic effects (Hassan et al., 2015). This reinforces the potential of pyrazolopyrimidine derivatives as anticancer agents.

Anti-inflammatory and Analgesic Activities

Beyond anticancer applications, pyrazolopyrimidine derivatives have been explored for their potential anti-inflammatory and analgesic effects. For example, Alam et al. (2010) synthesized thiazolo[3,2-a]pyrimidine derivatives showing significant anti-inflammatory and antinociceptive activities, indicating their potential as therapeutic agents for inflammatory diseases (Alam et al., 2010).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN6O3/c1-15-21(22(31-36-15)17-7-3-4-8-19(17)26)24(34)28-10-11-33-23-18(12-30-33)25(35)32(14-29-23)13-16-6-2-5-9-20(16)27/h2-9,12,14H,10-11,13H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSIEEDBXPDXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

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